molecular formula C13H8N2O2 B3226844 3-(4-cyanophenyl)pyridine-4-carboxylic acid CAS No. 1258614-33-3

3-(4-cyanophenyl)pyridine-4-carboxylic acid

Cat. No.: B3226844
CAS No.: 1258614-33-3
M. Wt: 224.21 g/mol
InChI Key: PWTFFCQLIWBFFW-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a cyanophenyl group attached to the pyridine ring

Mechanism of Action

Target of Action

3-(4-Cyanophenyl)isonicotinic acid, a derivative of isonicotinic acid, is believed to target essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) at their active site cysteines . These enzymes play crucial roles in bacterial metabolism, making them attractive targets for antimicrobial agents .

Mode of Action

The compound interacts with its targets through covalent modifications. It binds covalently to the catalytic site of the enzymes, leading to functional inhibition . This covalent binding is concentration-dependent, suggesting that higher concentrations of the compound result in more extensive enzyme inhibition .

Biochemical Pathways

The compound affects the fatty acid biosynthetic process and the hexosamine pathway. The fatty acid biosynthetic process is crucial for bacterial cell membrane synthesis, while the hexosamine pathway is involved in the production of amino sugars, which are key components of bacterial cell walls . Inhibition of these pathways disrupts bacterial growth and proliferation .

Pharmacokinetics

Similar compounds, such as isoniazid, are known to be well-absorbed orally and widely distributed throughout the body

Result of Action

The compound’s action results in the inhibition of bacterial growth. By targeting and inhibiting essential metabolic enzymes, it disrupts key biochemical pathways, leading to the destabilization and dysregulation of proteins related to the targeted pathways . This ultimately impairs bacterial cell function and proliferation .

Biochemical Analysis

Biochemical Properties

3-(4-Cyanophenyl)isonicotinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can bind to and inhibit the activity of certain oxidoreductases, thereby modulating the redox state of cells. Additionally, 3-(4-Cyanophenyl)isonicotinic acid interacts with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 3-(4-Cyanophenyl)isonicotinic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key signaling proteins, 3-(4-Cyanophenyl)isonicotinic acid can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage .

Molecular Mechanism

At the molecular level, 3-(4-Cyanophenyl)isonicotinic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to inhibition or activation of enzymatic activity. This binding can result in conformational changes in the enzyme, affecting its function. Additionally, 3-(4-Cyanophenyl)isonicotinic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Cyanophenyl)isonicotinic acid have been studied over various time periods. The stability of this compound is a critical factor, as it can degrade over time, leading to changes in its biochemical activity. Studies have shown that 3-(4-Cyanophenyl)isonicotinic acid remains stable under controlled conditions for extended periods, but its activity can diminish with prolonged exposure to light and heat. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses .

Dosage Effects in Animal Models

The effects of 3-(4-Cyanophenyl)isonicotinic acid vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, it can exhibit toxic effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of dosage optimization in therapeutic applications of 3-(4-Cyanophenyl)isonicotinic acid .

Metabolic Pathways

3-(4-Cyanophenyl)isonicotinic acid is involved in several metabolic pathways, particularly those related to redox regulation and energy metabolism. This compound interacts with enzymes such as superoxide dismutase and catalase, which play crucial roles in detoxifying reactive oxygen species. Additionally, 3-(4-Cyanophenyl)isonicotinic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of 3-(4-Cyanophenyl)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier proteins, facilitating its accumulation in specific cellular compartments. The distribution of 3-(4-Cyanophenyl)isonicotinic acid within tissues is influenced by its affinity for different biomolecules, which can affect its localization and overall activity .

Subcellular Localization

The subcellular localization of 3-(4-Cyanophenyl)isonicotinic acid is a key determinant of its biochemical activity. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins involved in metabolic processes. The targeting of 3-(4-Cyanophenyl)isonicotinic acid to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct its localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(4-cyanophenyl)pyridine-4-carboxylic acid has several scientific research applications:

Properties

IUPAC Name

3-(4-cyanophenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)12-8-15-6-5-11(12)13(16)17/h1-6,8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTFFCQLIWBFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686998
Record name 3-(4-Cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258614-33-3
Record name 3-(4-Cyanophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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